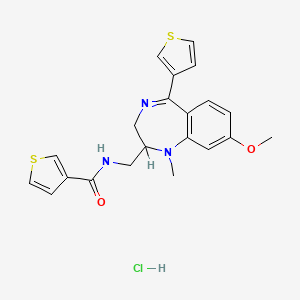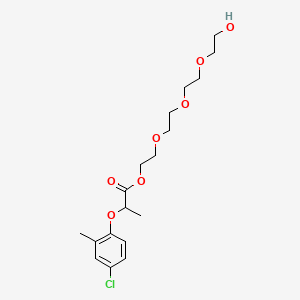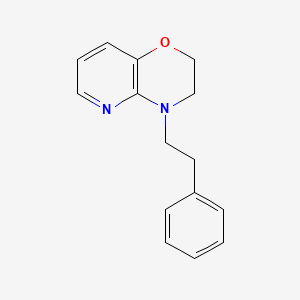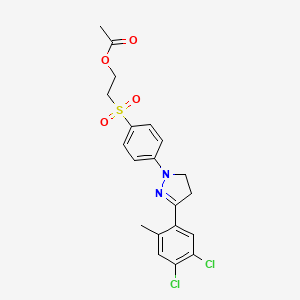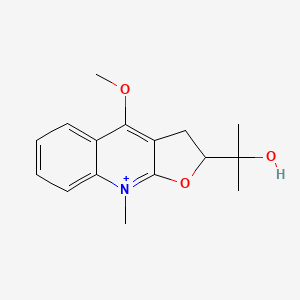
Bromide ion Br-77
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The bromide ion, denoted as Br⁻, is the negatively charged form of the element bromine, which belongs to the halogens group on the periodic table. Bromine has an atomic number of 35 and is a volatile red-brown liquid at room temperature. The bromide ion is commonly found in various compounds and has numerous applications in different fields, including medicine, industry, and scientific research. The isotope Br-77 is particularly notable for its use in medical applications due to its radioactive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromide ions can be prepared through various synthetic routes. One common method involves the dissociation of bromide salts in water. For example, sodium bromide (NaBr) dissociates in water to form sodium ions (Na⁺) and bromide ions (Br⁻): [ \text{NaBr} \rightarrow \text{Na}^+ + \text{Br}^- ]
Industrial Production Methods: Industrial production of bromide ions often involves the extraction of bromine from seawater or brine wells. The bromine is then converted to bromide ions through chemical reactions. One method includes the reaction of bromine with sodium hydroxide (NaOH) to form sodium bromide (NaBr) and sodium hypobromite (NaOBr): [ \text{Br}_2 + 2\text{NaOH} \rightarrow \text{NaBr} + \text{NaOBr} + \text{H}_2\text{O} ]
Análisis De Reacciones Químicas
Types of Reactions: Bromide ions undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Bromide ions can be oxidized to bromine (Br₂) using oxidizing agents such as chlorine (Cl₂) or nitric acid (HNO₃): [ 2\text{Br}^- + \text{Cl}_2 \rightarrow 2\text{Cl}^- + \text{Br}_2 ]
Reduction: Bromine can be reduced back to bromide ions using reducing agents like sulfur dioxide (SO₂): [ \text{Br}_2 + \text{SO}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{HBr} + \text{H}_2\text{SO}_4 ]
Substitution: Bromide ions can participate in nucleophilic substitution reactions, where they replace other halide ions in compounds.
Major Products: The major products formed from these reactions include bromine (Br₂), hydrogen bromide (HBr), and various brominated organic compounds.
Aplicaciones Científicas De Investigación
Bromide ions, particularly the isotope Br-77, have significant applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate the behavior of bromine in living organisms.
Mecanismo De Acción
The mechanism by which bromide ions exert their effects depends on the specific application. In radiopharmaceuticals, Br-77 emits radiation that can be detected by imaging equipment, allowing for the visualization of biological processes. The bromide ion can also interact with enzymes and proteins, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific use of the bromide ion.
Comparación Con Compuestos Similares
Bromide ions are similar to other halide ions such as chloride (Cl⁻), fluoride (F⁻), and iodide (I⁻). bromide ions have unique properties that make them suitable for specific applications:
Chloride (Cl⁻): Commonly found in table salt (NaCl) and has widespread use in various industries.
Fluoride (F⁻): Known for its role in dental health and is added to drinking water to prevent tooth decay.
Iodide (I⁻): Essential for thyroid function and is used in iodized salt and medical imaging.
Bromide ions are unique due to their intermediate reactivity and their ability to form stable compounds with various elements, making them versatile in different applications .
Propiedades
Número CAS |
69892-93-9 |
|---|---|
Fórmula molecular |
Br- |
Peso molecular |
76.92138 g/mol |
Nombre IUPAC |
bromine-77(1-) |
InChI |
InChI=1S/BrH/h1H/p-1/i1-3 |
Clave InChI |
CPELXLSAUQHCOX-OIOBTWANSA-M |
SMILES isomérico |
[77Br-] |
SMILES canónico |
[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


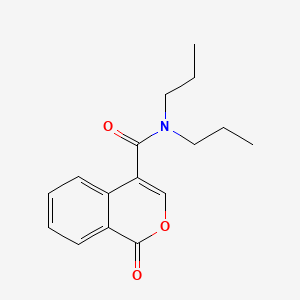

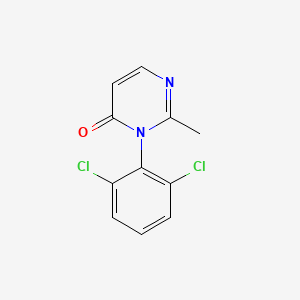
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)


